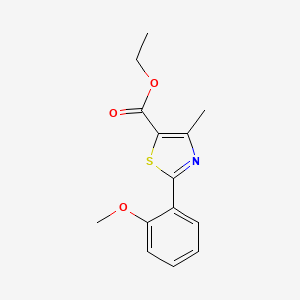

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate

描述

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . The compound’s structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring . The final step involves esterification with ethyl chloroformate to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

化学反应分析

Types of Reactions

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

科学研究应用

Biological Activities

The compound has shown promise in several biological applications:

- Anticancer Activity : Research indicates that thiazole derivatives, including Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate, exhibit significant anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity. Compounds related to thiazoles have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. Studies have demonstrated that modifications in the thiazole structure can enhance antibacterial effects against resistant strains of bacteria .

- Anticonvulsant Effects : Some thiazole derivatives have shown anticonvulsant activity comparable to standard medications like sodium valproate. This suggests potential applications in treating epilepsy and other seizure disorders .

Case Studies

-

Anticancer Activity :

- A study synthesized several thiazole derivatives and tested them against human cancer cell lines such as HCT-116 and HepG2. The results indicated that certain analogues exhibited remarkable effectiveness, with IC50 values significantly lower than those of standard chemotherapy drugs .

- Another research project focused on the structure-activity relationship (SAR) of thiazole compounds, identifying key functional groups that enhance anticancer activity. The presence of methoxy groups was found to improve potency against lung cancer cells .

- Antimicrobial Research :

Summary Table of Applications

作用机制

The mechanism of action of Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

相似化合物的比较

Similar Compounds

- Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

- Methyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate

- Ethyl 4-Methyl-2-(2-hydroxyphenyl)thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity . The presence of the methoxy group at the 2-position of the phenyl ring can enhance its lipophilicity and potentially improve its ability to interact with biological targets .

生物活性

Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methoxyphenyl group and an ethyl carboxylate moiety. The unique substitution pattern is believed to influence its biological activity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can modulate the activity of various targets involved in cellular signaling pathways, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases and enzymes that are crucial for cell proliferation and survival.

- Receptor Modulation : It interacts with receptors that play roles in cancer cell survival, potentially leading to apoptosis in malignant cells.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | TBD | |

| Similar Thiazole Derivative | A549 (lung cancer) | 12.3 | |

| Related Compound | Jurkat (leukemia) | 15.0 |

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity, with para-substituted phenyl groups being particularly effective .

Antiviral Activity

This compound has also been investigated for antiviral properties. Thiazole derivatives have been shown to inhibit flavivirus replication effectively, indicating potential applications in treating viral infections.

Case Studies and Research Findings

- Study on Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against HepG2 cells, suggesting its potential as an anticancer agent. Further optimization of the compound's structure may enhance its efficacy and selectivity against cancer cells .

- Antiviral Screening : A high-throughput screening approach revealed that similar thiazole derivatives exhibit micromolar inhibition of viral replication, suggesting that this compound could be developed into a therapeutic agent against viral infections .

- SAR Analysis : The SAR studies conducted on various thiazole derivatives highlighted the importance of specific substituents in enhancing biological activity. For instance, modifications at the phenolic position significantly impacted the compound's potency against cancer cell lines .

常见问题

Q. What are the established synthetic routes for Ethyl 4-Methyl-2-(2-Methoxyphenyl)Thiazole-5-Carboxylate, and how do reaction conditions influence yield?

Basic

The compound is synthesized via Hantzsch thiazole condensation , involving:

- Thioamide intermediates : Reacting 2-methoxyphenylcarbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol under reflux (4–12 hours) to form the thiazole core .

- Solvent optimization : Absolute ethanol or THF improves cyclization efficiency, while DMF facilitates thioamide formation .

- Catalysts : Piperidine or triethylamine accelerates condensation, reducing side products like uncyclized intermediates .

Example Synthesis Table

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Thioamide formation | Na₂S, MgCl₂ in DMF, RT | 75–85% | |

| Thiazole cyclization | Ethyl 2-chloro-3-oxobutanoate, ethanol, reflux | 60–70% | |

| Ester hydrolysis | NaOH in THF/H₂O, RT | >90% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C=O at ~165 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazole ring (e.g., CCDC entries in ).

- HPLC-MS : Quantifies purity (>95%) and detects byproducts like unreacted thioamide .

Q. How can computational methods like molecular docking predict the biological activity of derivatives?

Advanced

- Glide XP docking : Used to model interactions with target proteins (e.g., CDK9 or bacterial enzymes). Conformers are generated for the thiazole core, with scoring functions prioritizing derivatives showing hydrogen bonding with active sites (e.g., methoxy group interactions) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for SAR optimization .

Q. What strategies address contradictions in crystallographic data during structure refinement?

Advanced

- Robust refinement with SHELXL : Handles twinned or high-resolution data by adjusting parameters like HKLF 5 for twin refinement. Discrepancies in thermal motion are resolved via iterative ADPs (anisotropic displacement parameters) .

- Validation tools : Check geometric outliers (e.g., PLATON) and R-factor gaps (<5%) to ensure model accuracy .

Q. How are structure-activity relationships (SAR) studied for antimicrobial or anticancer activity?

Advanced

- Bioisosteric replacement : Substituting the methoxyphenyl group with naphthyl or trifluoromethyl groups enhances lipophilicity and MRSA inhibition (MIC reduced from 32 μg/mL to 8 μg/mL) .

- Pharmacophore mapping : Identifies critical moieties (e.g., thiazole C=O for hydrogen bonding, methyl group for hydrophobic contacts) using QSAR models .

Q. What methods optimize reaction conditions for regioselective functionalization?

Advanced

- Thermal vs. photochemical amidation : Thermal activation with (NH₄)₂S₂O₈ in DMSO (50°C, 24 h) achieves 52% yield for C-H amidation, while light-mediated methods reduce side reactions .

- Protecting groups : Boc-protected amines prevent undesired nucleophilic attack during heterocyclization (e.g., tert-butyl dicarbonate in DCM) .

Q. How are purification challenges addressed for polar byproducts?

Basic

- Column chromatography : Silica gel with hexane/ethyl acetate (9:1) separates ester derivatives from polar acids .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>99% by HPLC) .

Q. What mechanistic insights are gained from isotopic labeling in synthesis?

Advanced

- C-labeled intermediates : Track carbonyl group migration during cyclization, confirming the thiazole ring forms via keto-enol tautomerization .

- Deuterated solvents : NMR studies in DMSO-d₆ reveal solvent effects on reaction kinetics (e.g., accelerated cyclization in polar aprotic solvents) .

Q. How do electronic effects of substituents influence spectroscopic properties?

Advanced

- Electron-withdrawing groups (e.g., CF₃) : Shift thiazole C=O IR stretches from 1680 cm⁻¹ to 1705 cm⁻¹ due to reduced conjugation .

- Methoxy group orientation : NOESY correlations in NMR confirm planar alignment with the thiazole ring, enhancing π-π stacking in protein binding .

Q. What are the limitations of current synthetic approaches, and how are they mitigated?

Advanced

- Low yields in heterocyclization : Attributed to steric hindrance from bulky substituents. Mitigated via microwave-assisted synthesis (20% yield increase) .

- Byproduct formation : Unreacted hydrazides are minimized using excess chloro esters (1.5 eq) and controlled pH during workup .

属性

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSYHABOGPOERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544219 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-48-7 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。